molecular formula C15H11ClN2O B2963341 1-Chloro-4-(4-methoxyphenyl)phthalazine CAS No. 128615-83-8

1-Chloro-4-(4-methoxyphenyl)phthalazine

Cat. No.: B2963341
CAS No.: 128615-83-8
M. Wt: 270.72
InChI Key: DZYAPEMXDAIQLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-(4-methoxyphenyl)phthalazine is a chemical compound with the molecular formula C15H11ClN2O. It is a derivative of phthalazine, a bicyclic heterocycle that contains two nitrogen atoms in adjacent positions on a benzene ring.

Preparation Methods

The synthesis of 1-Chloro-4-(4-methoxyphenyl)phthalazine typically involves the reaction of 4-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized in the presence of a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield the desired phthalazine derivative . The reaction conditions often require refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger-scale operations. This includes the use of continuous flow reactors and automated systems to control reaction parameters more precisely and improve yield and purity .

Chemical Reactions Analysis

1-Chloro-4-(4-methoxyphenyl)phthalazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the reagents and conditions used. For instance, substitution with an amine would yield an amine-substituted phthalazine, while oxidation might produce a phthalazine N-oxide .

Comparison with Similar Compounds

1-Chloro-4-(4-methoxyphenyl)phthalazine can be compared with other phthalazine derivatives, such as:

The uniqueness of this compound lies in its methoxy group, which can influence its electronic properties and interactions with other molecules, making it a valuable compound for various research applications .

Properties

IUPAC Name

1-chloro-4-(4-methoxyphenyl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-19-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)15(16)18-17-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYAPEMXDAIQLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

With cooling with ice, 25 ml of phosphorus oxychloride was added to 95.05 g (20 mmol) of the obtained 4-(4-methoxyphenyl)-2H-phthalazin-1-on, and the reaction liquid was stirred under reflux for 6 hours. Water was added to the reaction liquid, extracted with chloroform, and the organic layer was washed with saturated saline water. This was dried with anhydrous sodium sulfate, and concentrated under reduced pressure to obtain 4.00 g (yield: 74%) of 1-chloro-4-(4-methoxyphenyl)-phthalazine as a white solid.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
95.05 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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